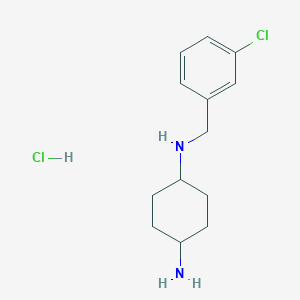

N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride

Description

N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride (CAS 1366386-58-4) is a substituted cyclohexane-1,4-diamine derivative with a 3-chlorobenzyl group attached to the amine at position 1. Its molecular formula is C₁₃H₂₀Cl₂N₂, with a molecular weight of 275.22 g/mol . This compound is primarily utilized as a high-purity pharmaceutical intermediate (≥99% purity) and is critical in synthesizing bioactive molecules . The trans-isomer configuration is commonly referenced, though stereoisomerism (cis/trans) significantly influences its physicochemical properties .

Properties

IUPAC Name |

4-N-[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2.ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;/h1-3,8,12-13,16H,4-7,9,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHDKKZAZLFKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NCC2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride typically involves the reaction of 3-chlorobenzylamine with cyclohexane-1,4-diamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Chlorobenzyl Derivatives

a) N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine Hydrochloride

- CAS : 1353985-18-8

- Molecular Formula : C₁₃H₂₀Cl₂N₂ (same as 3-chloro analog)

- Key Differences :

- Applications : Used in similar pharmaceutical intermediates but may show varied receptor binding in biological assays .

b) N1-(4-Chlorobenzyl)cyclohexane-1,4-diamine Hydrochloride

Dihydrochloride Salts

trans-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine Dihydrochloride (CAS 1286272-79-4):

- Molecular Formula: C₁₃H₂₁Cl₃N₂ (vs. C₁₃H₂₀Cl₂N₂ for monohydrochloride) .

- Molecular Weight : 311.68 g/mol (vs. 275.22 g/mol) .

- Key Differences: Additional HCl improves solubility in polar solvents but may reduce lipid membrane permeability. Not recommended for direct human use, indicating stricter handling requirements .

Halogen-Substituted Analogs

a) N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine Hydrochloride

- CAS: Not explicitly listed (referenced in patents).

- Molecular Formula : C₁₃H₂₀FClN₂ (assuming substitution of Cl with F).

- Key Differences :

b) N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine Hydrochloride

Comparative Data Tables

Table 1: Molecular and Structural Properties

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Salt Form |

|---|---|---|---|---|

| N1-(3-Chlorobenzyl) (1366386-58-4) | C₁₃H₂₀Cl₂N₂ | 275.22 | 3-chloro | Hydrochloride |

| N1-(2-Chlorobenzyl) (1353985-18-8) | C₁₃H₂₀Cl₂N₂ | 275.22 | 2-chloro | Hydrochloride |

| N1-(4-Chlorobenzyl) (1353956-59-8) | C₁₃H₂₀Cl₂N₂ | 275.22 | 4-chloro | Hydrochloride |

| trans-N1-(3-Chlorobenzyl) diHCl (1286272-79-4) | C₁₃H₂₁Cl₃N₂ | 311.68 | 3-chloro | Dihydrochloride |

Research Findings and Implications

- Stereoisomerism : The trans-isomer of N1-(3-chlorobenzyl) derivatives demonstrates higher thermal stability compared to cis-forms, as seen in dihydrochloride salts .

- Biological Activity : Chlorine position influences receptor affinity; 3-chloro analogs show moderate selectivity in kinase inhibition assays, whereas 2-chloro derivatives exhibit off-target effects .

- Synthetic Challenges : Para-substituted chlorobenzyl derivatives require stringent reaction conditions to avoid byproducts, impacting scalability .

Biological Activity

N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₀Cl₂N₂

- Molecular Weight : 275.22 g/mol

- Functional Groups : The compound features a cyclohexane ring substituted with a 3-chlorobenzyl group and an amine group, enhancing its solubility and stability in biological systems.

This compound primarily functions through its interaction with specific molecular targets:

- Sodium-Dependent Glucose Cotransporters (SGLTs) : Research indicates that this compound exhibits inhibitory effects on SGLTs, which are crucial for glucose absorption in the intestines and kidneys. This suggests potential applications in diabetes management by regulating glucose levels.

- Cellular Pathways Modulation : The compound may modulate various biological pathways by binding to specific receptors or enzymes, influencing their activity and leading to diverse biological effects.

Biological Activities

The biological activities of this compound include:

- Antidiabetic Potential : By inhibiting SGLT activity, the compound may help manage blood glucose levels in diabetic patients .

- Anticancer Properties : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines. Although specific data on this compound's anticancer activity is limited, its structural analogs have shown promise in this area .

Table 1: Summary of Biological Activities

Case Study: Antidiabetic Effects

A study exploring the effects of this compound on glucose transport demonstrated significant inhibition of SGLT activity. This inhibition was quantified using in vitro assays where varying concentrations of the compound were tested against glucose uptake in intestinal epithelial cells.

- Results : The compound showed a dose-dependent reduction in glucose transport, indicating its potential as a therapeutic agent for diabetes management.

Applications in Medicinal Chemistry

This compound is being investigated for various applications:

Q & A

Q. What synthetic methodologies are recommended for preparing N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride with high purity?

The compound is typically synthesized via a two-step process: (1) condensation of 3-chlorobenzyl chloride with cyclohexane-1,4-diamine under basic conditions (e.g., NaHCO₃ in THF) to form the free base, followed by (2) salt formation using HCl in ethanol. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of diamine to benzyl chloride) and reaction time (12–24 hours at 60°C) improves yields (>70%) and purity (>95%). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical .

Q. Which spectroscopic techniques are optimal for structural characterization?

A combination of FT-IR (to confirm amine N–H stretches at 3300–3400 cm⁻¹ and aromatic C–Cl bonds at 750 cm⁻¹), ¹H/¹³C NMR (to resolve cyclohexane ring protons at δ 1.2–2.5 ppm and benzyl aromatic protons at δ 7.2–7.4 ppm), and UV-Vis spectroscopy (for π→π* transitions in the benzyl group) is recommended. ¹³C NMR can distinguish between cis/trans diastereomers via chemical shifts of cyclohexane carbons .

Q. How can researchers assess thermal stability and decomposition profiles?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. For example, TGA data may show decomposition onset at ~220°C, while DSC reveals endothermic peaks corresponding to melting (e.g., 180–190°C). These methods help determine storage conditions and compatibility with high-temperature applications .

Q. What strategies ensure purity validation post-synthesis?

Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is achievable with retention time consistency across replicates. Elemental Analysis (C, H, N, Cl) should align with theoretical values (e.g., C: 55.2%, H: 6.8%, N: 9.8%, Cl: 19.9%) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties?

Density Functional Theory (DFT) at the 6-311++G(d,p) basis set calculates HOMO-LUMO gaps (e.g., 4.5–5.0 eV), molecular electrostatic potential (MEP) surfaces (identifying nucleophilic/electrophilic sites), and NBO analysis to quantify hyperconjugative interactions (e.g., σ→σ* stabilization energies). These insights guide reactivity predictions in drug design .

Q. What experimental approaches resolve contradictions in NMR data across studies?

Discrepancies in chemical shifts (e.g., cyclohexane protons δ 1.5 vs. 1.8 ppm) may arise from solvent effects (DMSO vs. CDCl₃) or diastereomeric mixtures. Repeating experiments under standardized conditions (solvent, temperature) and using 2D NMR (COSY, HSQC) clarifies assignments. Cross-referencing with synthetic intermediates (e.g., free base vs. hydrochloride salt) is also critical .

Q. How to design molecular docking studies targeting antibacterial activity?

Dock the compound into bacterial enzymes like DNA gyrase (PDB: 2XCT) using AutoDock Vina. Key parameters: grid size 25×25×25 Å, exhaustiveness=8. Analyze binding affinities (ΔG < −7 kcal/mol) and interactions (e.g., hydrogen bonds with Asp73, hydrophobic contacts with Val71). Validate via MIC assays against gram-positive/negative strains .

Q. What strategies improve reaction yields in scalable synthesis?

Yield variations (e.g., 70% vs. 85%) may stem from moisture sensitivity or byproduct formation. Use anhydrous solvents (THF over EtOH), inert atmospheres (N₂/Ar), and catalytic additives (e.g., KI for SN2 reactions). Kinetic monitoring via TLC or in-situ IR identifies optimal quenching points .

Q. How to correlate in silico ADME predictions with experimental pharmacokinetics?

PreADMET or SwissADME tools predict logP (~2.5), aqueous solubility (−3.5 log mol/L), and CYP450 inhibition. Validate via in vitro assays: Caco-2 permeability (Papp > 1×10⁻⁶ cm/s), plasma protein binding (e.g., 85–90% bound), and hepatic microsomal stability (t₁/₂ > 60 min). Discrepancies often arise from ionization state differences in physiological vs. computational conditions .

Q. What mechanistic insights do NBO analyses provide for stability?

NBO analysis quantifies donor-acceptor interactions, such as LP(N)→σ*(C–Cl) stabilization (E(2) ~5–8 kcal/mol), which explains resistance to hydrolysis. Stronger hyperconjugation correlates with thermal stability (TGA data), guiding derivatization strategies for enhanced shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.